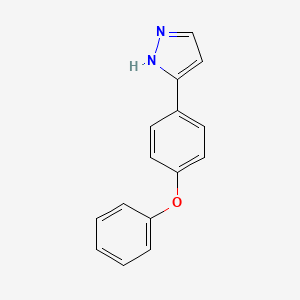

5-(4-phenoxyphenyl)-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Core Structures in Scientific Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its versatile nature allows for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. mdpi.comalrasheedcol.edu.iq The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov Furthermore, the two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov The significance of the pyrazole core is underscored by its presence in well-known medications such as the anti-inflammatory drug Celecoxib (B62257) and the anticoagulant Apixaban. nih.gov

Academic Research Trajectories for 5-(4-phenoxyphenyl)-1H-pyrazole and its Analogs

While specific research on this compound is limited, extensive investigation has been conducted on its close analogs, providing insight into its potential applications and areas of interest. A prominent analog, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile , serves as a key intermediate in the synthesis of Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology. This highlights the potential of the this compound scaffold in the development of targeted cancer therapies.

Research into analogs has explored a variety of biological activities. For instance, derivatives of 5-amino-1H-pyrazole have been designed and synthesized as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which are also relevant in cancer treatment. nih.gov Furthermore, other pyrazole derivatives containing phenyl groups have been investigated as inhibitors of tubulin polymerization, another important anticancer strategy. nih.gov

The research on related compounds suggests that the primary focus for analogs of this compound is in the field of medicinal chemistry, particularly in the development of kinase inhibitors and other anticancer agents. The general biological activities of pyrazole and phenoxyphenyl moieties, combined with the specific findings for its analogs, point towards a promising future for the exploration of this compound and its derivatives in drug discovery.

| Analog Structure | Investigated Activity | Reference |

| 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | Intermediate for Zanubrutinib (BTK inhibitor) | |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | pan-FGFR covalent inhibitors | nih.gov |

| (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives | Tubulin polymerization inhibitors | nih.gov |

| 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides | TGR5 agonists | nih.gov |

Properties

CAS No. |

111273-31-5 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-(4-phenoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17) |

InChI Key |

SGQSMRQYEPPNIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NN3 |

solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Phenoxyphenyl 1h Pyrazole and Substituted Pyrazole Derivatives

Classical Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

The cornerstone of pyrazole synthesis has historically been the cyclocondensation reaction, a robust method that involves the formation of the five-membered ring from acyclic precursors. These methods are valued for their simplicity and the use of readily available starting materials.

Reactions Involving Hydrazines and 1,3-Dicarbonyl Systems

The most traditional and widely practiced method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.comnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

To synthesize the target compound, 5-(4-phenoxyphenyl)-1H-pyrazole, the corresponding 1,3-dicarbonyl precursor, 1-(4-phenoxyphenyl)-1,3-butanedione, would be reacted with hydrazine hydrate (B1144303). The reaction typically occurs in a protic solvent like ethanol (B145695) or acetic acid. A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomeric pyrazoles. However, the reaction conditions can often be tuned to favor one isomer over the other. researchgate.netbohrium.com

Modern variations of this reaction employ catalysts to improve yields and reaction times. For instance, nano-ZnO has been utilized as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, highlighting a green chemistry approach to this classical transformation. researchgate.net

Condensation with α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones)

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, provides another classical route to pyrazoles. nih.govakademisains.gov.my This method first yields a pyrazoline intermediate via a Michael addition of the hydrazine followed by cyclization. bohrium.comijcrt.org The pyrazoline is then oxidized to the corresponding aromatic pyrazole.

The synthesis of the requisite chalcone (B49325) precursor, (E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one, is typically achieved through a Claisen-Schmidt condensation of 4-phenoxyacetophenone and benzaldehyde (B42025) in the presence of a base like sodium hydroxide. ijcrt.orgrsc.org The subsequent reaction of this chalcone with hydrazine hydrate, often in a solvent like ethanol or acetic acid, leads to the formation of the pyrazoline, which can be aromatized in situ or in a separate step to yield this compound. chemicalbook.combeilstein-journals.org

| Precursor Aldehyde | Precursor Ketone | Base/Solvent | Chalcone Product |

| Benzaldehyde | 4-Phenoxyacetophenone | NaOH / Ethanol | (E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | Acetophenone | KOH / Ethanol | (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 4-Bromoacetophenone | Ba(OH)₂ / Solvent-free | (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

This table presents examples of chalcone synthesis via Claisen-Schmidt condensation, a key step in producing pyrazole precursors.

Synthesis via β-Ketonitriles and Related Precursors

The condensation of β-ketonitriles with hydrazines is a highly versatile and efficient method for producing 5-aminopyrazoles. nih.gov The reaction proceeds through the formation of a hydrazone at the keto group, followed by the cyclization of the second nitrogen atom onto the nitrile carbon.

This pathway is particularly relevant for the synthesis of precursors to bioactive molecules. For instance, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the synthesis of the BTK inhibitor Zanubrutinib, is synthesized through this route. chemdad.com The synthesis can start from 4-phenoxybenzoyl chloride and malononitrile (B47326) to form the necessary β-ketonitrile precursor, 2-((4-phenoxyphenyl)carbonyl)malononitrile. Its subsequent reaction with hydrazine hydrate yields the desired 5-amino-4-cyanopyrazole derivative. chemdad.commdpi.com

A related multicomponent approach involves the reaction of an aldehyde (e.g., 4-phenoxybenzaldehyde), malononitrile, and a hydrazine derivative, often catalyzed, to form the substituted pyrazole in a one-pot synthesis. organic-chemistry.org

| Hydrazine Reactant | β-Ketonitrile Precursor | Product |

| Hydrazine hydrate | 2-((4-phenoxyphenyl)carbonyl)malononitrile | 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile |

| Phenylhydrazine | 3-Oxo-3-phenylpropanenitrile | 5-Amino-1,3-diphenyl-1H-pyrazole |

| Methylhydrazine | 3-Oxobutanenitrile (Acetoacetonitrile) | 5-Amino-1,3-dimethyl-1H-pyrazole |

This table illustrates the synthesis of 5-aminopyrazole derivatives from β-ketonitriles and various hydrazines.

Catalytic Strategies in Pyrazole Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity, modern synthetic chemistry has turned to catalytic strategies. These methods offer milder conditions, greater efficiency, and improved control over the final product's structure.

Transition-Metal Catalyzed Reactions (e.g., Palladium, Copper, Nickel)

Transition metals have proven to be powerful catalysts in the synthesis of pyrazoles and their derivatives.

Palladium-catalyzed reactions are frequently used for the functionalization of the pyrazole ring. For example, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce an aryl group, such as a phenyl group, at a specific position of a pre-formed pyrazole ring. This was demonstrated in the synthesis of 4-phenyl-1H-pyrazoles, where a C-C bond was formed between an iodo-pyrazole and phenylboronic acid. chemicalbook.com Other palladium-catalyzed methods include the coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. nih.gov

Copper-catalyzed reactions offer an economical and green alternative for pyrazole synthesis. These methods include the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and copper-promoted multicomponent reactions. chemdad.comresearchgate.net For example, a one-pot synthesis of 1,3-substituted pyrazoles has been developed using enaminones, hydrazine, and aryl halides under copper catalysis. A robust method for constructing 1,4-pyrazoles from arylglycines was also developed using the copper-catalyzed sydnone–alkyne cycloaddition reaction.

Nickel-catalyzed syntheses have emerged as an effective tool. Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.comthieme-connect.com Other nickel-catalyzed approaches include the cyclotrimerization of α-amino ketones under oxidative conditions acs.org and visible-light-mediated C-N cross-coupling reactions to form N-aryl pyrazoles in an aqueous medium. umich.edu

| Catalyst | Reaction Type | Substrates | Product Type |

| Pd(dba)₂ / tBuBrettPhos | C-N Coupling | Aryl triflates, Pyrazoles | N-Arylpyrazoles nih.gov |

| CuI | Oxidative Cyclization | Phenylhydrazones, Dialkyl Ethylenedicarboxylates | Polysubstituted Pyrazoles |

| Ni-based heterogeneous | One-Pot Condensation | Hydrazine, Ketones, Aldehydes | Substituted Pyrazoles mdpi.comthieme-connect.com |

This table summarizes various transition-metal catalyzed reactions for the synthesis of pyrazole derivatives.

Acid-Catalyzed and Base-Catalyzed Cyclizations

Both acids and bases can be used to catalyze the cyclization step in pyrazole synthesis, often influencing the reaction's regioselectivity and efficiency.

Acid-catalyzed conditions are commonly employed in reactions involving enaminones and hydrazines. For instance, the use of acetic acid in ethanol has been shown to promote the regioselective synthesis of celecoxib (B62257) and its analogues. researchgate.net A metal-free, two-component approach for synthesizing 3,5-disubstituted 1H-pyrazoles proceeds via an acid-catalyzed propargylation of N,N-diprotected hydrazines. nih.gov The Vilsmeier-Haack reaction, which uses the acidic Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), is a classic method for formylating pyrazole rings, thereby enabling further functionalization.

Base-catalyzed cyclizations are also prevalent. Strong bases like potassium tert-butoxide (t-BuOK) can be used to promote the cyclocondensation of nitroolefins with hydrazones to yield 1,3,4-substituted pyrazoles with high regioselectivity. researchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base is effective in the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds to form pyrazole-5-carboxylates. researchgate.net Furthermore, basic catalysts are fundamental in the initial Claisen-Schmidt condensation to form the chalcone precursors for pyrazole synthesis. rsc.org

Biocatalytic and Nanocatalytic Approaches

The integration of biocatalysts and nanocatalysts into pyrazole synthesis represents a significant advancement towards greener and more efficient chemical processes. Nanocatalysts, in particular, have been shown to be effective in promoting the synthesis of pyrazole derivatives through multicomponent reactions (MCRs).

Researchers have successfully employed various nanocatalysts for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine at room temperature. derpharmachemica.com One notable example is the use of Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles, which serve as an excellent catalyst for this transformation, leading to short reaction times and easy, non-chromatographic work-up. derpharmachemica.com Similarly, magnetic poly(aniline-co-melamine)@MnFe₂O₄ nanocomposites have been used to catalyze the synthesis of pyrazole derivatives, such as 4,4′-(arylmethylene)bis(1H-pyrazole-5-ols), with the catalyst being easily separable using an external magnet and reusable for multiple cycles without significant loss of activity. frontiersin.org

Another sophisticated approach involves a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, which is created from nano copper immobilized on a modified layered double hydroxide. nih.gov This catalyst has demonstrated high activity and selectivity in the three-component, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in an environmentally friendly water/ethanol solvent system at 55 °C. nih.gov This method offers excellent yields (85–93%) in very short reaction times (15–27 min). nih.gov The use of ZnO nanocatalysts has also been reported for the synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate under microwave-assisted, solvent-free conditions. pharmacophorejournal.com

These nanocatalytic methods are highly adaptable. By selecting an appropriate aldehyde precursor bearing the 4-phenoxyphenyl moiety, these reactions could be tailored for the synthesis of derivatives of this compound.

Table 1: Examples of Nanocatalysts in Pyrazole Synthesis

| Catalyst | Reactants | Product Type | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| NiFe₂O₄ | Aromatic aldehyde, malononitrile, phenyl hydrazine | 5-Amino-1H-pyrazole-4-carbonitrile | Room Temp., Ethanol | Excellent | derpharmachemica.com |

| ZnO | Cinnamaldehydes, hydrazine hydrate | Substituted Pyrazoles | Microwave, Solvent-free | Good | pharmacophorejournal.com |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, malononitrile, phenyl hydrazine | 5-Amino-1H-pyrazole-4-carbonitrile | 55 °C, H₂O/EtOH | 85-93% | nih.gov |

| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes, malononitrile, phenylhydrazine | 5-Amino-pyrazole-4-carbonitriles | Room Temp., Ball milling | High | nih.gov |

| Poly(aniline-co-melamine)@MnFe₂O₄ | Aromatic aldehydes, ethyl acetoacetate, hydrazine hydrate | 4,4′-(Arylmethylene)bis(1H-pyrazole-5-ols) | Room Temp., EtOH | up to 96% | frontiersin.org |

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches, including microwave-assisted synthesis, solvent-free techniques, and the use of polymer-supported reagents, are well-suited for the production of pyrazole scaffolds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. gsconlinepress.com This technique has been successfully applied to the synthesis of various pyrazole derivatives.

For instance, the cyclization of chalcones with hydrazine hydrate in the presence of glacial acetic acid can be efficiently carried out under microwave irradiation (280 W) for just 10 minutes to produce 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles. nih.gov Similarly, 5-aminopyrazol-4-yl ketones are prepared rapidly by treating β-ketonitriles with N,N'-diphenylformamidine, followed by a microwave-irradiated heterocyclocondensation with a hydrazine. nih.gov A comparison between conventional and microwave-assisted methods for preparing pyrazole-containing oxazol-5-ones showed a significant reduction in reaction time from hours to minutes and an increase in yield. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Source(s) |

|---|---|---|---|

| Oxazol-5-one synthesis from pyrazole-4-carbaldehyde | 2.5 - 4 hours | 3 - 6 minutes | researchgate.net |

| Cyclization of chalcone and hydrazine hydrate | Not specified | 10 minutes | nih.gov |

| Synthesis of dihydropyrano[2,3-c]pyrazoles | Not specified | 2 - 8 minutes | gsconlinepress.com |

Solvent-Free and Green Chemistry Techniques

Green chemistry principles encourage the reduction or elimination of hazardous substances, and solvent-free reactions are a cornerstone of this philosophy. skpharmteco.com The synthesis of pyrazoles can often be achieved under solventless conditions, which simplifies purification, reduces waste, and can lower energy consumption. rsc.org

One such method involves the condensation of a 1,3-diketone with a hydrazine at room temperature in the presence of a catalytic amount of sulfuric acid, affording pyrazole derivatives in high yields without any solvent. rsc.org The use of ZnO nanocatalysts combined with microwave irradiation also allows for a solvent-free synthesis of pyrazoles from cinnamaldehydes. pharmacophorejournal.com Furthermore, green solvents like water or ethanol-water mixtures are being increasingly used. nih.govbme.hu For example, the synthesis of 5-aminopyrazole-4-carbonitrile derivatives has been effectively carried out in an aqueous medium using DABCO as a catalyst, which is an efficient and environmentally friendly approach. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved using ultrasound irradiation in aqueous ethanol, another green technique that minimizes environmental impact. bme.hu

Polymer-Supported Reagents in Pyrazole Synthesis

The use of polymer-supported reagents is a key strategy in modern organic synthesis to simplify reaction work-ups and product purification. cam.ac.ukbiotage.com In this approach, the reagent is immobilized on a solid polymer support, allowing for its easy removal from the reaction mixture by simple filtration. sopachem.com This technique is applicable to multistep syntheses and can be combined with other advanced methods like microwave heating. cam.ac.uk

For example, a polymer-supported borohydride (B1222165) can be used for reduction steps in a synthetic sequence, and the spent reagent is simply filtered away. cam.ac.uk In pyrazole synthesis, a silica-supported sulfonic acid (Si-TsOH) has been used as a recyclable catalyst. sopachem.com When used in the synthesis of a 1,5-diarylpyrazole, the Si-TsOH catalyst in combination with microwave heating at 160 °C resulted in a 95% yield in just 5 minutes. sopachem.com This demonstrates a powerful synergy between polymer-supported catalysis and microwave assistance, leading to highly efficient and clean synthetic protocols. cam.ac.uksopachem.com

Table 3: Effect of Polymer-Supported Catalyst and Microwave Heating on 1,5-Diarylpyrazole Synthesis

| Catalyst | Heating Method | Temperature | Time | Yield | Source(s) |

|---|---|---|---|---|---|

| p-TsOH | Conventional | 100 °C | 7 h | 95% | sopachem.com |

| p-TsOH | Microwave | 160 °C | 5 min | 61% | sopachem.com |

| Si-TsOH | Conventional | 100 °C | 6 h | 84% | sopachem.com |

| Si-TsOH | Microwave | 160 °C | 5 min | 95% | sopachem.com |

Multicomponent and One-Pot Reactions for Diversified Pyrazole Structures

Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. derpharmachemica.com One-pot reactions, a related strategy, allow for sequential transformations within the same vessel, avoiding the isolation of intermediates. These approaches are exceptionally well-suited for constructing the diversified structures of pyrazole derivatives.

A prevalent example is the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles from the reaction of an aldehyde, malononitrile, and a hydrazine. derpharmachemica.comnih.govresearchgate.net This reaction can be catalyzed by various means, including nanocatalysts like NiFe₂O₄ derpharmachemica.com or LDH@PTRMS@DCMBA@CuI, nih.gov and bases like DABCO in aqueous media. researchgate.net The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization. researchgate.net

The scope of MCRs for pyrazole synthesis can be expanded to four components. For instance, new 1H-pyrazole-1-carbothioamide derivatives have been synthesized in a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate, using HAp/ZnCl₂ nano-flakes as a catalyst under solvent-free conditions. biointerfaceresearch.com Another powerful one-pot method is the iodine-catalyzed reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.govnih.gov

These MCR strategies offer a direct pathway to complex pyrazoles. By utilizing a ketone or aldehyde precursor containing the 4-phenoxyphenyl scaffold, such as 4'-phenoxyacetophenone, these methods could be directly adapted to synthesize this compound and its analogues.

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

| No. of Components | Reactants | Catalyst | Product Type | Source(s) |

|---|---|---|---|---|

| 3 | Aldehyde, Malononitrile, Phenylhydrazine | DABCO | 5-Aminopyrazole-4-carbonitrile | researchgate.net |

| 3 | Aldehyde, Malononitrile, Phenylhydrazine | NiFe₂O₄ Nanoparticles | 5-Amino-1H-pyrazole-4-carbonitrile | derpharmachemica.com |

| 3 | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Molecular Iodine | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.govnih.gov |

| 4 | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | HAp/ZnCl₂ | 1H-Pyrazole-1-carbothioamide | biointerfaceresearch.com |

1,3-Dipolar Cycloaddition Reactions for Pyrazole Formation

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govrsc.org This reaction involves the addition of a 1,3-dipole to a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrilimines, which react with dipolarophiles such as alkenes or alkynes. nih.govjocpr.com

A frequently used strategy involves the in situ generation of the 1,3-dipole. For example, nitrilimines can be generated from hydrazonyl halides in the presence of a base. nih.gov These reactive intermediates then undergo cycloaddition with a suitable dipolarophile. An efficient method for creating fully substituted pyrazoles utilizes an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction between in situ generated nitrilimines and enaminones, which act as the dipolarophile. nih.gov This approach provides excellent yields and high regioselectivity. nih.govresearchgate.net

Another versatile method is the reaction of tosylhydrazones with nitroalkenes. rsc.org Tosylhydrazones serve as precursors to diazo compounds, which then react with the nitroalkene in a [3+2] cycloaddition. This has been used to selectively synthesize a wide range of 3,4-diaryl-1H-pyrazoles under mild conditions, with the regioselectivity confirmed by 2D-NMR techniques. rsc.org The condensation of cinnamaldehyde (B126680) with hydrazines in the presence of an ionic liquid as both solvent and catalyst also proceeds regioselectively to yield 1,3-disubstituted pyrazoles. jocpr.com These cycloaddition strategies offer a robust and controlled route to functionalized pyrazoles that would be applicable to precursors containing the 4-phenoxyphenyl group. researchgate.net

Table 5: 1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Source(s) |

|---|---|---|---|---|

| Hydrazonyl Halides (forms Nitrilimine) | Enaminones | Base (e.g., Et₃N), Solvent (e.g., MeCN) | 1,3,4,5-Tetrasubstituted Pyrazoles | nih.govresearchgate.net |

| Tosylhydrazones (forms Diazo compound) | Nitroalkenes | Base (e.g., K₂CO₃), Mild conditions | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| Tosylhydrazones (forms Diazo compound) | Alkynes | Base (e.g., NaOH) | 1,3-Disubstituted Pyrazoles | jocpr.com |

Reactions with Diazo Compounds and Alkynes/Alkenes

The 1,3-dipolar cycloaddition reaction between diazo compounds and alkynes or alkenes represents a direct and atom-economical approach to pyrazole synthesis. This method is particularly effective and can often be performed under catalyst-free conditions with simple heating. rsc.orgrsc.org For instance, the reaction of α-diazocarbonyl compounds with alkynes can proceed under solvent-free conditions to produce pyrazoles in high yields, frequently without the need for extensive purification. rsc.orgrsc.org

This cycloaddition provides a direct route to pyrazoles, and while reactions involving electron-rich diazo compounds are known to proceed thermally, the use of electron-deficient diazo carbonyl compounds has seen significant advancements. rsc.org The reaction's regioselectivity can be a challenge, but in many cases, especially with electron-deficient alkynes, a high degree of regioselectivity is observed. researchgate.net

Recent developments have expanded the scope of this reaction to include the synthesis of complex pyrazoles, such as pyrazolesulfoximines, by using α-diazosulfoximines with alkynes. acs.orgnih.gov This approach allows for the combination of two important medicinal chemistry motifs. acs.orgnih.gov

Cycloaddition of Hydrazonoyl Halides and Related Species

Hydrazonoyl halides are valuable precursors for the in situ generation of nitrile imines, which are highly reactive 1,3-dipoles. These nitrile imines readily undergo [3+2] cycloaddition reactions with various dipolarophiles to furnish pyrazole derivatives. organic-chemistry.orgacs.orgnih.gov

A novel and efficient method involves the [3+2] cycloaddition of nitrile imines, generated from hydrazonoyl halides, with vinylsulfonium salts. organic-chemistry.orgacs.orgnih.gov This reaction proceeds under mild conditions with a broad substrate scope and provides pyrazoles with high regioselectivity and good yields. organic-chemistry.org The optimization of reaction conditions, such as using potassium carbonate in acetone (B3395972) at 30°C, has led to yields of up to 85%. organic-chemistry.org This method highlights the expanding utility of vinylsulfonium salts in organic synthesis. organic-chemistry.org

Specific Synthetic Routes for this compound and Closely Related Structures

The synthesis of specifically substituted pyrazoles like this compound often relies on the condensation of a suitably substituted chalcone with hydrazine or its derivatives. researchgate.netthepharmajournal.com Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. thepharmajournal.com

For the synthesis of pyrazoline derivatives, a mixture of a chalcone and hydrazine hydrate in a solvent like glacial acetic acid is refluxed. The resulting pyrazoline can then be oxidized to the corresponding pyrazole. The reaction progress is typically monitored by thin-layer chromatography (TLC). thepharmajournal.com

Another versatile approach involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. mdpi.comnih.gov For instance, 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates can be prepared by the condensation of arylhydrazines with diethyl α-(ethoxymethylidene)malonate or diethyl α-[(dimethylamino)methylidene]malonate. nih.gov

Microwave-assisted synthesis has emerged as an efficient method for preparing 1-aryl-1H-pyrazole-5-amines. jove.comnih.gov This technique utilizes water as a solvent and significantly reduces reaction times, with many compounds synthesized in 10-15 minutes at 150 °C. jove.comnih.gov The reaction of an aryl hydrazine with an α-cyanoketone or 3-aminocrotononitrile (B73559) in dilute hydrochloric acid under microwave irradiation provides the desired pyrazoles in high yields (typically 70-90%). jove.comnih.gov

Mechanistic Investigations of Pyrazole Formation and Reactivity

Elucidation of Cyclocondensation Reaction Mechanisms

The most classic and widely used method for pyrazole (B372694) synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org The reaction mechanism begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxylated intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. youtube.com

The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is a key aspect of the cyclocondensation mechanism. When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomers can be formed. nih.govmdpi.com The outcome is influenced by both electronic and steric factors of the substituents on both reactants. nih.gov For instance, the presence of an electron-withdrawing group, such as an ester, on the dicarbonyl compound can direct the initial attack of the hydrazine to the more electrophilic carbonyl carbon, thereby controlling the regioselectivity. youtube.com

A proposed mechanism for the cyclocondensation of an enone with a hydrazine derivative involves the initial formation of a pyrazoline (4,5-dihydro-1H-pyrazole), which is then oxidized to the aromatic pyrazole. researchgate.net The use of α,β-unsaturated ketones with a leaving group at the β-position can also lead to the formation of pyrazoles through the elimination of the leaving group after the initial cyclization. mdpi.com

Table 1: Key Factors Influencing Cyclocondensation Regioselectivity

| Factor | Description | Impact on Reaction |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on both the 1,3-dicarbonyl compound and the hydrazine. | Influences the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, directing the initial attack. nih.gov |

| Steric Hindrance | The size of the substituents on the reactants. | Can hinder the approach of the nucleophile to a particular carbonyl group, favoring attack at the less sterically hindered site. nih.gov |

| Reaction Conditions | Solvent, temperature, and the presence of catalysts. | Can influence the rate of competing reaction pathways and the stability of intermediates, thereby affecting the final product ratio. |

Mechanistic Pathways in Metal-Catalyzed Pyrazole Synthesis

Metal catalysts have been employed to enhance the efficiency and regioselectivity of pyrazole synthesis. Copper and iron catalysts have been used in the coupling of phenylacetylene (B144264) and an oxime to form a β-aminoenone intermediate, which is then converted to a 3,5-disubstituted pyrazole. nih.gov Copper triflate in combination with an ionic liquid has been shown to catalyze the condensation of chalcones with hydrazines, proceeding through a pyrazoline intermediate. nih.govnih.gov

Palladium-catalyzed cross-coupling and electrocyclization reactions have been developed for the synthesis of 3,4,5-trisubstituted pyrazoles from enol triflates and diazoacetates. nih.gov Another palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a direct route to pyrazole derivatives. organic-chemistry.org Nickel complexes have been utilized to catalyze the transformation of isoxazoles and oxadiazoles (B1248032) into pyrazoles. organic-chemistry.org

Radical Intermediates and Oxidative Cyclization Mechanisms

The synthesis of pyrazoles can also proceed through mechanisms involving radical intermediates. A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been reported. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a hydrazonyl radical, which then undergoes intramolecular cyclization. This is followed by a C=C bond cleavage to yield the pyrazole ring. organic-chemistry.org

Visible-light-induced catalysis offers another pathway for pyrazole synthesis via radical intermediates. In one example, the reaction of hydrazones and α-bromo ketones is initiated by visible light, leading to a radical addition followed by intramolecular cyclization to form the pyrazole skeleton. organic-chemistry.org

Oxidative cyclization is also a key step in the synthesis of pyrazoles from pyrazoline intermediates, which are often formed in the initial cyclocondensation reaction. researchgate.netorganic-chemistry.org Various oxidizing agents, including bromine and even air (oxygen in DMSO), can be used to facilitate this aromatization step. organic-chemistry.org

Computational and Experimental Approaches to Reaction Mechanism Verification

A combination of experimental studies and computational analysis is often employed to elucidate and verify the mechanisms of pyrazole formation. mdpi.com For instance, deuterium (B1214612) labeling experiments, kinetic studies, and the isolation of reaction intermediates can provide valuable experimental evidence for a proposed reaction pathway. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely mechanism. nih.govsemanticscholar.org These theoretical studies can provide insights into the factors controlling regioselectivity and reactivity, complementing the experimental findings. nih.gov For example, computational analysis has been used to understand the hyperconjugative antiaromaticity in 4H-pyrazoles and its effect on their Diels-Alder reactivity. semanticscholar.org

Chemical Transformations of the Pyrazole Ring and Substituents (e.g., Oxidation, Reduction, Substitution of Phenoxy Group)

The pyrazole ring and its substituents can undergo various chemical transformations, allowing for the further functionalization of the molecule.

Oxidation: The pyrazole ring itself is generally resistant to oxidation. pharmaguideline.comglobalresearchonline.net However, substituents on the ring can be oxidized. For example, an alkyl group attached to the pyrazole ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). youtube.com The amino group on a pyrazole ring can be oxidized to a nitro group.

Reduction: Unsubstituted pyrazole is relatively stable under both catalytic and chemical reduction conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under various conditions. pharmaguideline.com For instance, the carbonitrile group on a pyrazole ring can be reduced to an amine. Catalytic hydrogenation can reduce the pyrazole ring to pyrazoline and then to pyrazolidine. globalresearchonline.net

Substitution: The phenoxy group on 5-(4-phenoxyphenyl)-1H-pyrazole can potentially be substituted with other functional groups, although specific conditions for this transformation on this particular compound require further investigation. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the electron-donating effect of the nitrogen atoms making this position the most electron-rich. pharmaguideline.comclockss.org Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. youtube.com The N-H proton of the pyrazole ring can be easily deprotonated by a base, and the resulting anion can react with various electrophiles, such as alkyl halides, to give N-substituted pyrazoles. pharmaguideline.com

Table 2: Summary of Chemical Transformations of the Pyrazole Ring and Substituents

| Reaction Type | Reagents/Conditions | Outcome on Pyrazole Derivative |

| Oxidation of Alkyl Substituent | KMnO4 | Alkyl group is converted to a carboxylic acid. youtube.com |

| Oxidation of Amino Group | - | Amino group is converted to a nitro group. |

| Reduction of Carbonitrile Group | - | Carbonitrile group is converted to an amine group. |

| Ring Reduction | Catalytic Hydrogenation | Pyrazole ring is reduced to pyrazoline and then pyrazolidine. globalresearchonline.net |

| Electrophilic Substitution (C4) | HNO3/H2SO4, SO3, Cl2/FeCl3 | Nitration, sulfonation, or chlorination at the C4 position. youtube.com |

| N-Alkylation | Base, Alkyl Halide | Alkyl group is attached to the nitrogen atom. pharmaguideline.com |

Structure Activity Relationship Sar Studies on 5 4 Phenoxyphenyl 1h Pyrazole Analogs

Influence of Substituent Modifications on Pyrazole (B372694) Core Bioactivity

Modifications to the pyrazole ring, particularly at the N1 and C3 positions, have a profound impact on the bioactivity of 1,5-diarylpyrazole derivatives. Research has shown that the nature of the substituents at these positions is a key determinant of both potency and selectivity for various biological targets.

For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, a well-known anti-inflammatory target, specific substitutions are required for optimal activity. The landmark development of Celecoxib (B62257), a selective COX-2 inhibitor, provides a classic example of SAR on a 1,5-diarylpyrazole scaffold. A para-sulfamoylphenyl group at the N1 position of the pyrazole was found to be crucial for potent and selective COX-2 inhibition. wikipedia.org This group fits into a specific side pocket of the COX-2 enzyme active site, contributing to its selectivity over the COX-1 isoform. wikipedia.org

Furthermore, the substituent at the C3 position significantly influences selectivity and potency. The presence of a trifluoromethyl (CF₃) or difluoromethyl (CHF₂) group at C3 provides superior COX-2 selectivity compared to a methyl (CH₃) or fluoromethyl (CH₂F) group. wikipedia.org In other studies on pyrazole-based inhibitors, modifications at the C3 and C5 positions were explored. The introduction of different sized groups, such as methyl or benzyl, at these positions led to a decrease in inhibitory activity against certain metalloproteases, while a cyclopentyl moiety maintained activity comparable to an unsubstituted phenyl ring. nih.gov

The tautomeric forms of the pyrazole ring can also play a key role in its interaction with enzyme active sites, which is a critical consideration in the development of new drugs. frontiersin.org

| Position on Pyrazole Core | Substituent | Observed Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| N1 | para-Sulfamoylphenyl | Essential for high potency and selectivity | COX-2 Inhibition | wikipedia.org |

| N1 | para-Methoxyphenyl | Lower potency compared to para-sulfamoylphenyl | COX-2 Inhibition | wikipedia.org |

| C3 | Trifluoromethyl (CF₃) | Superior selectivity and potency | COX-2 Inhibition | wikipedia.org |

| C3 | Methyl (CH₃) | Lower selectivity and potency compared to CF₃ | COX-2 Inhibition | wikipedia.org |

| C3/C5 | Methyl or Benzyl group | Decreased inhibitory activity | Meprin α Inhibition | nih.gov |

| C3/C5 | Cyclopentyl group | Similar activity to diphenylpyrazole | Meprin α Inhibition | nih.gov |

Significance of the Phenoxyphenyl Moiety in Modulating Biological Effects

The 5-(4-phenoxyphenyl) group is a significant structural feature that anchors the molecule within the target's binding site and whose substitution patterns can fine-tune biological activity. The nature of substituents on the phenyl rings—whether they are electron-donating or electron-withdrawing—can dramatically alter the compound's potency and selectivity.

In studies of 4,5-dihydro-1H-pyrazole derivatives as nitric oxide synthase (NOS) inhibitors, the introduction of various substituents on the phenyl moiety at the C5 position was evaluated. nih.gov It was found that a compound featuring three electron-donating methoxy (B1213986) groups on this phenyl ring was the most potent neuronal NOS (nNOS) inhibitor, also showing good selectivity over inducible NOS (iNOS). nih.gov Conversely, research on other pyrazoline derivatives for anti-inflammatory activity indicated that electron-donating groups (like -NH₂) on the C5-phenyl ring increased the activity. scholarsresearchlibrary.com The presence of electron-withdrawing groups, such as halogens, also influenced the anti-inflammatory effect. scholarsresearchlibrary.com These findings highlight that the electronic properties of the substituents on the phenyl ring are critical for modulating interactions with specific biological targets.

| Compound Series | Substituent on Phenyl Ring | Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| 4,5-dihydro-1H-pyrazoles | Three methoxy groups (electron-donating) | Most potent nNOS inhibitor with good nNOS/iNOS selectivity | nNOS/iNOS Inhibition | nih.gov |

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles | Amino group (-NH₂, electron-donating) | Increased anti-inflammatory activity; most potent in the series | Anti-inflammatory | scholarsresearchlibrary.com |

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles | Halogen (electron-withdrawing) | Influenced anti-inflammatory activity | Anti-inflammatory | scholarsresearchlibrary.com |

Correlation of Structural Features with Specific Biological Activity Categories

The versatility of the pyrazole scaffold allows for its adaptation to target a wide range of biological molecules, leading to diverse pharmacological activities. nih.govnih.gov Specific structural arrangements of the 1,5-diarylpyrazole core are strongly correlated with distinct categories of biological activity, such as anti-inflammatory, anticancer, and antithrombotic effects.

Anti-inflammatory Activity: The 1,5-diarylpyrazole structure is a well-established pharmacophore for COX-2 inhibition. wikipedia.orgnih.gov The key features for this activity, as exemplified by Celecoxib, include a C5-aryl group, a C3-trifluoromethyl group, and an N1-aryl moiety bearing a sulfonamide or methylsulfonyl group. wikipedia.org This specific arrangement allows for selective binding to the COX-2 enzyme, leading to potent anti-inflammatory effects. wikipedia.org

Anticancer Activity: Pyrazole derivatives have emerged as crucial kinase inhibitors, a major class of anticancer drugs. nih.govmdpi.com The pyrazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. mdpi.com For example, pyrazolo[4,3-h]quinazoline derivatives have been developed as selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors for cancer therapy. nih.gov The specific substitution patterns around the pyrazole core determine the selectivity and potency against different kinases, such as Akt, JAK, and FGFR. nih.govmdpi.comnih.gov

Anti-platelet Activity: Modification of the pyrazole core and its substituents can also lead to compounds with potent anti-platelet aggregation properties. For instance, a series of 3,4,5-triphenyl-1H-pyrazole derivatives were found to act as prostacyclin mimetics. The minimal structural requirements for this activity were identified as a vicinally diphenylated pyrazole core substituted with a long omega-alkanoic acid side chain at the N1 position. nih.gov

| Biological Activity | Key Structural Features | Example Target | Reference |

|---|---|---|---|

| Anti-inflammatory | 1,5-Diarylpyrazole with N1-sulfonamidophenyl and C3-trifluoromethyl groups | COX-2 | wikipedia.org |

| Anticancer (Kinase Inhibition) | Fused pyrazole heterocycles (e.g., pyrazolo[4,3-h]quinazoline) or substituted aminopyrazoles | CDK4/6, Akt, JAK, FGFR | nih.govmdpi.comnih.gov |

| Anti-platelet | Vicinally diphenylated pyrazole with a long N1-alkanoic acid chain | Prostacyclin (PGI₂) Receptor | nih.gov |

Rational Design Principles Based on SAR Insights

Rational drug design is a strategy that utilizes the understanding of a biological target and structure-activity relationships to create new, more effective drugs. slideshare.netnih.gov The SAR insights gathered from studying 5-(4-phenoxyphenyl)-1H-pyrazole and its analogs provide a clear roadmap for the design of next-generation therapeutic agents.

This process begins with a validated biological target and a "lead compound" that shows some desired activity. slideshare.net By systematically analyzing the SAR, medicinal chemists can make informed modifications to the lead structure. For example, knowing that the N1-sulfamoylphenyl group is critical for COX-2 inhibition allows designers to retain this feature while modifying other parts of the molecule to improve properties like solubility or metabolic stability. wikipedia.org

Structure-based drug design, a key component of rational design, uses the 3D structure of the target protein (often obtained through X-ray crystallography) to visualize how a ligand binds. nih.govnih.gov This allows for the design of molecules that fit perfectly into the binding site. The discovery that Celecoxib's sulfonamide group occupies a unique side pocket in COX-2, which is absent in COX-1, was a major breakthrough that explained its selectivity and guided further design efforts. wikipedia.org

Ligand-based drug design is used when the structure of the target is unknown. nih.gov In this approach, a pharmacophore model is built based on the common structural features of a series of active compounds. For pyrazole-based kinase inhibitors, the pyrazole ring itself is often a key part of the pharmacophore, providing essential hydrogen bonds with the kinase hinge region. mdpi.com Designers can then build new molecules around this core, adding or modifying substituents to optimize interactions with other parts of the binding site and thereby enhance potency and selectivity. nih.gov These computational strategies help to narrow down the number of compounds that need to be synthesized and tested, reducing the time and cost of drug discovery. nih.gov

Molecular Interactions and Target Engagement in Pyrazole Research

Enzyme Inhibition Studies of Pyrazole (B372694) Derivatives

The 5-phenyl-1H-pyrazole core structure is a versatile starting point for the development of potent enzyme inhibitors, targeting a range of kinases and other enzymes involved in disease pathology.

While direct inhibitory data for 5-(4-phenoxyphenyl)-1H-pyrazole against Bruton's Tyrosine Kinase (BTK) is not extensively detailed in the available literature, its core structure is a critical component in the synthesis of established and novel BTK inhibitors. googleapis.comresearchgate.net BTK is a crucial enzyme in B-cell receptor signaling pathways, making it a key target for autoimmune diseases and B-cell malignancies. googleapis.comresearchgate.net

The significance of the phenoxyphenyl-pyrazole motif is highlighted by its use as a synthetic intermediate for Ibrutinib, a potent and irreversible BTK inhibitor. nih.gov Specifically, the related compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a precursor in Ibrutinib's synthesis. nih.govtheses.cz Furthermore, patent literature reveals the development of novel BTK inhibitors derived from this scaffold. For instance, (R)-5-amino-3-(4-phenoxyphenyl)-1-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide has been synthesized as part of a series of irreversible BTK inhibitors for treating inflammation and autoimmune diseases. umsystem.edu Another patent describes substituted pyrazolo[1,5-a]pyrimidines as BTK modulators, utilizing 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile in their synthesis. researchgate.netontosight.ai These examples underscore the importance of the this compound structure as a foundational element for engaging the BTK active site.

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins and are considered valuable targets for antimicrobial and anticancer agents. jst.go.jpgoogleapis.com Although studies focusing specifically on this compound are not available, research into other pyrazole derivatives has demonstrated their potential as MetAP inhibitors.

For example, a series of isatin-pyrazole hydrazone conjugates were synthesized and found to be potent and selective inhibitors of bacterial MetAPs. googleapis.com One compound in this series, PS9, showed significant inhibition of prokaryotic MetAPs with Ki values of 0.31 µM for Mycobacterium tuberculosis MetAP (MtMetAP1c) and 0.37 µM for Streptococcus pneumoniae MetAP (SpMetAP1a), while being much less effective against the human analogue. googleapis.com Other research has pointed to pyrazole derivatives containing a 1,3,4-oxadiazole (B1194373) moiety as a novel class of potent methionine aminopeptidase (B13392206) type II inhibitors. jst.go.jp These findings suggest that the pyrazole scaffold is a viable pharmacophore for the design of MetAP inhibitors, though the potential of the 5-(4-phenoxyphenyl) substitution pattern remains to be explored.

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. dntb.gov.ua As such, LOX inhibitors are of significant interest for treating inflammatory conditions. verixiv.org

Currently, there is a lack of specific research data on the direct inhibition of lipoxygenase by this compound in the reviewed literature. However, the broader class of pyrazole derivatives is known for a range of biological activities, including anti-inflammatory effects. jst.go.jp For instance, a study on new heteroaryl-substituted catechols identified 3,4-dihydroxy-3'-phenoxybiphenyl as a potent 5-LO inhibitor, though this compound lacks the pyrazole ring. dntb.gov.ua While various compounds like coumarin (B35378) derivatives and natural products have been investigated as LOX inhibitors, the specific contribution of the this compound structure to this activity requires further investigation.

The BRAF^V600E^ mutation leads to constitutive activation of the MAPK signaling pathway and is a key driver in several cancers, including melanoma. The 5-phenyl-1H-pyrazole scaffold has been successfully utilized to develop inhibitors targeting this mutant kinase.

A series of novel 5-phenyl-1H-pyrazole derivatives were designed and synthesized, leading to the discovery of compounds with potent inhibitory activity against BRAF^V600E^. One notable compound, 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea, displayed a half-maximal inhibitory concentration (IC₅₀) of 0.19 μM. Another series incorporating a niacinamide moiety also yielded a potent inhibitor with an IC₅₀ value of 0.33 μM for BRAF^V600E^. Molecular docking simulations indicated that these compounds bind effectively to the active site of the BRAF^V600E^ kinase.

Table 1: BRAF^V600E^ Inhibition by 5-Phenyl-1H-Pyrazole Derivatives

| Compound ID | Structure | BRAF^V600E^ IC₅₀ (µM) |

|---|---|---|

| 5c | 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea | 0.19 |

| 5h | Derivative containing a niacinamide moiety | 0.33 |

This table is interactive. Click on the headers to sort.

Receptor Modulation and Ligand Activity

The phenyl-pyrazole framework is a privileged structure that has been shown to interact with various receptors, acting as both agonists and antagonists. This demonstrates the scaffold's versatility in modulating cellular signaling pathways beyond direct enzyme inhibition.

While specific receptor binding data for this compound is limited, related arylpyrazole derivatives have been identified as potent modulators of several key receptor families. For example, certain phenyl-pyrazole derivatives have been reported as 5-HT₂A serotonin (B10506) receptor antagonists and modulators of sphingosine-1-phosphate (S1P) receptors, which are important in immune response and vascular function. researchgate.net

In the realm of nuclear receptors, arylpyrazole-based compounds have been developed as potent glucocorticoid receptor (GR) agonists, exhibiting anti-inflammatory efficacy comparable to dexamethasone (B1670325) but with a potentially better side-effect profile. umsystem.edu Furthermore, A-ring fused pyrazole derivatives of dihydrotestosterone (B1667394) have shown potent antagonist activity against the androgen receptor (AR), surpassing some standard-of-care treatments in preclinical models of prostate cancer. dntb.gov.ua There is also evidence suggesting that phenyl-pyrazole structures can modulate estrogen receptors. verixiv.org This body of research highlights the potential of the phenyl-pyrazole scaffold to be adapted for specific receptor targets.

Investigation of Interactions with Various Biological Targets

The pyrazole heterocycle is a cornerstone in the development of new therapeutic agents due to its ability to interact with a diverse range of biological targets. jst.go.jpnih.gov The 5-phenyl-1H-pyrazole core structure, in particular, is present in compounds screened for numerous pharmacological activities.

Studies on various derivatives have revealed a broad spectrum of biological effects, including:

Antimicrobial and Antifungal Activity: Pyrazole derivatives have been synthesized and tested against various bacterial and fungal strains, with some compounds showing significant activity. jst.go.jp

Anticancer Activity: Beyond specific kinase inhibition, pyrazole-based compounds have demonstrated general antiproliferative and cytotoxic effects against various human tumor cell lines.

Anti-inflammatory and Analgesic Effects: The pyrazole ring is a component of several anti-inflammatory agents, and various derivatives have been synthesized and tested for their ability to reduce inflammation and pain. jst.go.jp

Antiviral Activity: Certain pyrazole derivatives have been evaluated for activity against viruses such as Hepatitis-A and HIV.

This wide range of activities illustrates the versatility of the pyrazole scaffold in medicinal chemistry, allowing for the generation of large libraries of compounds that can be screened against numerous biological targets to identify new lead molecules for drug discovery. nih.gov

Categorization of Broad-Spectrum Biological Activities in Pyrazole Chemistry

The structural versatility of the pyrazole nucleus has led to the discovery of compounds with a wide range of pharmacological effects. Research has demonstrated that pyrazole derivatives are implicated in numerous biological processes, exhibiting activities that span from antimicrobial to anticancer and anti-inflammatory actions. mdpi.comscispace.com This broad spectrum is a testament to the pyrazole scaffold's status as a "privileged structure" in medicinal chemistry. mdpi.com

The pyrazole scaffold is a foundational component in the development of new antimicrobial agents, with numerous derivatives showing activity against a variety of microbial pathogens. orientjchem.orgorientjchem.org The introduction of different functional groups to the pyrazole ring system has been a successful strategy for enhancing antimicrobial potency. orientjchem.org Studies have shown that pyrazole derivatives exhibit considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov

Research into novel pyrazole derivatives has identified compounds with significant inhibitory effects against bacterial and fungal strains. For example, certain pyrazolylbenzimidazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing notable antibacterial activity. nih.gov Similarly, the synthesis of 5-amino-4-cyano-1H-pyrazole derivatives has yielded compounds with moderate to high inhibition of various bacteria and fungi. nih.gov The modification of pyrazole-carbaldehydes with a 5-(4-nitrophenyl)furan group has also produced derivatives with pronounced effects on S. aureus, E. coli, and Candida species. biointerfaceresearch.com The fusion of pyrazole with other heterocyclic rings, such as thiazole (B1198619) or pyridine, has been shown to enhance antimicrobial power. orientjchem.orgorientjchem.org

Pyrazole derivatives are a significant class of compounds in anticancer research, demonstrating cytotoxic effects against various cancer cell lines through multiple mechanisms. nih.govnih.gov These mechanisms often involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and ERK1/2 pathways. nih.gov Furthermore, pyrazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov

Specific derivatives have shown notable efficacy. For instance, a novel pyrazole derivative, PCW-1001, was found to inhibit the viability of several breast cancer cell lines, including T47D, BT549, and MCF7, with IC₅₀ values of 8.45 µM, 3.44 µM, and 11.54 µM, respectively. frontiersin.org Another study highlighted a pyrazole derivative that effectively inhibited cell growth in colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines with IC₅₀ values of 4.2 µM and 4.4 µM. nih.gov Additionally, pyrazole hybrids have been synthesized that show good anticancer activity against aggressive 4T1 breast cancer cells, inducing cell cycle arrest and apoptosis. researchgate.net

The pyrazole scaffold is a key element in the development of new antiparasitic agents, with research demonstrating its efficacy against parasites responsible for malaria, trypanosomiasis, and leishmaniasis. tandfonline.commalariaworld.org A study focused on new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives revealed significant activity against several parasitic strains. nih.gov

In this study, several compounds showed moderate to very good activity against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. nih.gov Specifically, compounds 10 and 17 from this series were the most potent, with IC₅₀ values of 1.0 µM and 1.1 µM, respectively. nih.gov Against Trypanosoma cruzi, the parasite causing Chagas disease, compound 17 showed the most activity with an IC₅₀ value of 9.5 µM. nih.gov Several derivatives also displayed moderate activity against Leishmania donovani, with compounds 2 , 3 , and 12 being the most promising (IC₅₀ values of 2.3–5.2 µM). nih.gov For antimalarial action against a chloroquine-resistant strain of Plasmodium falciparum, compound 14 was the only derivative with good activity, recording an IC₅₀ of 3.7 µM. nih.gov

Pyrazole derivatives are well-established as anti-inflammatory and analgesic agents, with some compounds having been used clinically for these purposes. mdpi.com Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov Some pyrazoles exhibit selective inhibition of COX-2, the inducible isoform found at inflammation sites, which can offer a better safety profile concerning gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

A novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory effects in carrageenin-induced paw edema models, being two- to three-fold more potent than indomethacin (B1671933). nih.gov This compound was also a highly selective COX-2 inhibitor. nih.gov In analgesic models, FR140423 was five-fold more potent than indomethacin in a yeast-induced hyperalgesia test. nih.gov Another study on a new pyrazole, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), showed it reduced paw edema, cell migration, and pain responses in various mouse models, with its action linked to the NO/cGMP pathway and calcium channels. nih.gov

Derivatives of pyrazole have been investigated for their potential to counteract oxidative stress and provide neuroprotection, which are key factors in various neurodegenerative disorders. nih.govresearchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals. researchgate.net The neuroprotective effects are studied in models of neuronal damage, such as those induced by neurotoxins. researchgate.net

One study synthesized a series of pyrazole and pyrazolo[3,4-d]pyridazine compounds and evaluated their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma cell death. researchgate.net Several of the synthesized compounds exhibited significant cell protection, with one pyrazolo[3,4-d]pyridazine derivative showing over 100% relative neuroprotection. researchgate.net Another investigation into new pyrazolone (B3327878) derivatives concluded that a selected compound could ameliorate seizures and oxidative stress by regulating the NF-κB/TNF-α/ROS pathway, indicating both anti-inflammatory and neuroprotective potential. researchgate.net Furthermore, newly designed 5-aminopyrazoles have been shown to remarkably inhibit reactive oxygen species (ROS) production in human platelets, highlighting their antioxidant capabilities. dntb.gov.ua

The pyrazole scaffold has been identified as a crucial component in the development of antiviral agents, including those with potent activity against the Human Immunodeficiency Virus (HIV). nih.govelsevierpure.com Pyrazole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to and inhibit the HIV-1 reverse transcriptase enzyme, a critical component for viral replication. google.com

A review of pyrazole-containing anti-HIV agents compiled numerous compounds with significant activity. nih.gov For example, derivatives such as 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-(1H-pyrazol-3-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione have been identified as potent anti-HIV compounds. nih.govelsevierpure.com Other research efforts have focused on designing pyrazole derivatives that inhibit HIV-1 integrase, another essential viral enzyme. nih.gov A study on novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives reported compounds with single-digit micromolar antiviral potencies against HIV-1 and low toxicity, marking them as potential leads for further optimization. nih.gov

Antifungal and Agrochemical Applications

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with numerous derivatives commercialized for crop protection. scirp.org The inherent biological activity of the pyrazole ring has been extensively explored, leading to the creation of potent fungicides and insecticides. scirp.orgresearchgate.net Research into pyrazole derivatives has yielded compounds with a broad spectrum of activity against economically significant plant pathogens. google.com

Antifungal Activity of Pyrazole Derivatives

A significant body of research is dedicated to the synthesis and antifungal evaluation of novel pyrazole derivatives. These studies often involve in vitro screening against a panel of phytopathogenic fungi. For instance, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against four major plant fungi. nih.gov While many of the synthesized compounds showed some level of antifungal activity, certain pyrazole carboxamides (7af, 7bc, 7bg, 7bh, and 7bi) demonstrated notable efficacy. nih.gov The isoxazolol pyrazole carboxylate 7ai, in particular, exhibited potent activity against Rhizoctonia solani, with a reported EC50 value of 0.37 μg/mL. nih.gov

Further studies have focused on pyrazole-5-sulfonamide derivatives, which have shown promising results against Valsa mali and Sclerotinia sclerotiorum. acs.org Several of these compounds displayed potent antifungal activities, with EC50 values ranging from 0.45 to 2.60 mg/L against V. mali and 0.51 to 3.88 mg/L against S. sclerotiorum. acs.org

The design of pyrazole carboxamide thiazole derivatives has also yielded effective antifungal agents. acs.org Compounds 6i and 19i from this series were particularly effective against Valsa mali, with EC50 values of 1.77 and 1.97 mg/L, respectively, outperforming the commercial fungicide boscalid (B143098) in these tests. acs.org Similarly, novel pyrazole carboxylate derivatives containing a thiazole backbone have been investigated, with compound 15 showing remarkable activity against Valsa mali (EC50 of 0.32 mg/L) and compound 24 being highly effective against Botrytis cinerea and Sclerotinia sclerotiorum (EC50 of 0.40 and 3.54 mg/L, respectively). acs.org

The following table summarizes the in vitro antifungal activity of selected pyrazole derivatives against various plant pathogenic fungi.

| Compound/Derivative | Target Fungi | EC50 Value (mg/L) | Reference |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.00037 | nih.gov |

| Pyrazole-5-sulfonamide C18 | Valsa mali | 0.45 | acs.org |

| Pyrazole-5-sulfonamide C22 | Valsa mali | 0.53 | acs.org |

| Pyrazole-5-sulfonamide C27 | Sclerotinia sclerotiorum | 0.51 | acs.org |

| Pyrazole carboxamide thiazole 6i | Valsa mali | 1.77 | acs.org |

| Pyrazole carboxamide thiazole 19i | Valsa mali | 1.97 | acs.org |

| Pyrazole carboxylate 15 | Valsa mali | 0.32 | acs.org |

| Pyrazole carboxylate 24 | Botrytis cinerea | 0.40 | acs.org |

| Pyrazole carboxylate 24 | Sclerotinia sclerotiorum | 3.54 | acs.org |

Agrochemical Applications

The utility of pyrazole derivatives extends to broad-spectrum fungicidal products for agricultural use. google.com For example, pyrazole amide compounds have been patented for their excellent efficacy against diseases such as cucumber downy mildew, rice blast, corn rust, wheat powdery mildew, and cucumber gray mold at very low concentrations. google.com

Commercially available fungicides often combine pyrazole derivatives with other active ingredients to enhance their efficacy and combat resistance. A notable example is a fungicide containing Tebuconazole and Pyraclostrobin, which acts by disrupting sterol biosynthesis and mitochondrial respiration in fungi. irfarm.comkissanghar.pk This dual-mode action provides both curative and protective control against a range of fungal diseases in crops like bananas and apples. irfarm.com The pyrazole-based fungicide Fipronil, though primarily an insecticide, highlights the versatility of this chemical class in agrochemical applications. scirp.org The development of such products underscores the importance of pyrazole derivatives in modern agriculture for ensuring crop health and productivity. scirp.orgshadabagri.com

Theoretical and Computational Chemistry Applied to Pyrazole Research

Quantum Chemical Calculations (e.g., Density Functional Theory for Stability and Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is used to determine the electronic structure of a compound, from which its stability, reactivity, and other electronic properties can be derived. nih.govnih.gov For 5-(4-phenoxyphenyl)-1H-pyrazole , publicly available computed properties provide a baseline understanding of its molecular characteristics. asrjetsjournal.org

These calculations help in predicting molecular geometry, vibrational frequencies, and thermodynamic stability. materialsciencejournal.orgmdpi.com For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov While specific DFT studies detailing the HOMO-LUMO gap for This compound are not widely published, computed data for its basic properties are available. asrjetsjournal.org

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O | PubChem asrjetsjournal.org |

| Molecular Weight | 236.27 g/mol | PubChem asrjetsjournal.org |

| XLogP3 | 3.4 | PubChem asrjetsjournal.org |

| Hydrogen Bond Donor Count | 1 | PubChem asrjetsjournal.org |

| Hydrogen Bond Acceptor Count | 2 | PubChem asrjetsjournal.org |

| Rotatable Bond Count | 2 | PubChem asrjetsjournal.org |

| Exact Mass | 236.094963011 Da | PubChem asrjetsjournal.org |

| Topological Polar Surface Area | 37.9 Ų | PubChem asrjetsjournal.org |

This table is generated from data available in the PubChem database.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as a pyrazole (B372694) derivative, might interact with a biological target, typically a protein or enzyme. sciepub.com The process involves placing the ligand into the binding site of the target and calculating a score that represents the strength of the interaction, often in terms of binding energy.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations provide a more dynamic picture of the ligand-target interaction, revealing the stability of the binding pose, the conformational changes induced upon binding, and the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. nih.gov

While molecular docking and dynamics simulations are powerful tools for pyrazole research, specific studies detailing the interaction of This compound with particular biological targets are not extensively documented in publicly accessible literature. However, research on similar pyrazole-containing structures demonstrates their potential to bind to various enzymes and receptors, which is often a starting point for further investigation. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. ijbpas.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their molecular descriptors. researchgate.netresearchgate.net These descriptors can be physicochemical, electronic, or steric properties of the molecules.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic properties may increase or decrease biological activity. nih.gov

For the development of a robust QSAR model, a dataset of compounds with known activities is required. researchgate.net Although QSAR and 3D-QSAR studies have been successfully applied to various series of pyrazole derivatives to guide the design of more potent analogs, a specific QSAR model for a series containing This compound is not available in the reviewed literature. ijbpas.comnih.gov The development of such a model would necessitate the synthesis and biological evaluation of a library of related compounds.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational methods can also be used to predict the chemical reactivity and the feasibility of a synthetic route. Reactivity indices derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can help identify the most reactive sites within a molecule and predict its behavior in a chemical reaction. materialsciencejournal.org The electrostatic potential map, for example, visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering clues about its reactive nature. mdpi.com

Furthermore, computational tools can assist in retrosynthetic analysis, helping to identify potential synthetic pathways for a target molecule. While general synthetic routes for pyrazoles are well-established, such as the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives, computational chemistry can help refine these routes by predicting reaction barriers and yields for specific derivatives. There are no specific, published in silico studies on the synthetic feasibility and detailed reactivity analysis focused solely on This compound .

Advanced Analytical and Spectroscopic Characterization for Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 5-(4-phenoxyphenyl)-1H-pyrazole can be mapped, confirming the connectivity of the atoms.

In the ¹H NMR spectrum, specific resonances are expected that correspond to the protons on the pyrazole (B372694) ring, the phenoxy group, and the phenyl ring attached to the pyrazole. The proton on the pyrazole nitrogen (N-H) would typically appear as a broad singlet at a downfield chemical shift. acs.org The proton at the C4 position of the pyrazole ring is expected to be a singlet in the aromatic region. researchgate.net The protons of the two phenyl rings will show complex multiplet patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the carbons in the pyrazole ring are characteristic, and along with the signals from the two phenyl rings and the ether linkage, provide conclusive evidence for the compound's carbon skeleton. nih.govresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign all proton and carbon signals. nih.govsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is a representation based on data for structurally similar pyrazole derivatives.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrazole N-H | > 10.0 (broad singlet) | - |

| Pyrazole C3-H | ~7.5-8.0 (doublet) | ~140-150 |

| Pyrazole C4-H | ~6.5 (singlet) | ~100-110 |

| Pyrazole C5 | - | ~145-155 |

| Phenoxyphenyl C-H | ~7.0-7.4 (multiplet) | ~115-160 |

| Phenyl C-H | ~7.0-7.4 (multiplet) | ~120-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M+H]⁺), providing strong evidence for its chemical formula.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. In pyrazole derivatives, common fragmentation pathways include the loss of small, stable molecules like hydrogen cyanide (HCN) and nitrogen gas (N₂). researchgate.net For this compound, characteristic fragmentation would also involve the cleavage of the ether bond linking the two phenyl rings. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR. researchgate.netcore.ac.uk

Table 2: Expected Mass Spectrometry Fragments for this compound This table presents plausible fragments based on common fragmentation patterns of pyrazoles and ethers.

| Fragment (m/z) | Proposed Structure/Loss |

| 236 | [M]⁺ |

| 208 | [M - N₂]⁺ |

| 209 | [M - HCN]⁺ |

| 143 | [C₉H₇N₂]⁺ (Phenylpyrazole fragment) |

| 93 | [C₆H₅O]⁺ (Phenoxy fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.